molecular formula C6H5NO B078122 5-Methyl-2-furonitrile CAS No. 13714-86-8

5-Methyl-2-furonitrile

Cat. No. B078122
CAS RN: 13714-86-8
M. Wt: 107.11 g/mol
InChI Key: XGCRBVWSFYTMEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2-furonitrile and related furan derivatives often involves catalytic processes or reactions utilizing biobased materials. For example, enzymatic polymerization techniques have been employed to synthesize biobased furan polyesters, utilizing diols such as 2,5-bis(hydroxymethyl)furan as building blocks, with variations in the methylene units affecting physical properties (Jiang et al., 2014). Additionally, the base-mediated cyclization of benzonitriles has led to the efficient synthesis of furanonaphthoquinones, demonstrating the versatility of furan derivatives in synthetic chemistry (Tsai et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-furonitrile and its derivatives plays a crucial role in their reactivity and application. X-ray crystallography and NMR spectroscopy are common techniques for elucidating these structures. For instance, the structure of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its N,N′-dimetallated complexes have been determined, showcasing the importance of molecular structure in understanding the properties of furan derivatives (Wang et al., 2005).

Chemical Reactions and Properties

Furan derivatives, including 5-Methyl-2-furonitrile, undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. For example, 1,3-dipolar cycloaddition reactions have been utilized to synthesize isoxazoline and isoxazole derivatives from furanones, demonstrating the synthetic versatility of furan compounds (Alguacil et al., 1996).

Scientific Research Applications

  • Proteomics Research

    • Summary of Application : 5-Methyl-2-furonitrile is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a broad range of techniques.
  • Chemical Synthesis

    • Summary of Application : 5-Methyl-2-furonitrile is used as an intermediate in pharmaceutical and fine chemical synthesis . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to give the final product.
  • Extractive Distillation Solvent

    • Summary of Application : 5-Methyl-2-furonitrile can be used as an extractive distillation solvent . Extractive distillation is a method of separating mixtures (which may be azeotropic) based on differences in boiling points.
  • Sweetening Agent

    • Summary of Application : 5-Methyl-2-furonitrile can also be used as a sweetening agent . Sweetening agents are substances that are used to impart a sweet taste.
  • Furan Platform Chemicals

    • Summary of Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . 5-Methyl-2-furonitrile could potentially be used in the synthesis of these chemicals.

Safety And Hazards

5-Methyl-2-furonitrile is classified as a flammable liquid (Category 3) and has acute toxicity when ingested, inhaled, or comes into contact with skin (Category 4) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-methylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCRBVWSFYTMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348977
Record name 5-methyl-2-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-furonitrile

CAS RN

13714-86-8
Record name 5-methyl-2-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
N Saldabol, V Slavinskaya, Y Popelis… - Chemistry of Heterocyclic …, 2000 - Springer
… In this report the results of nitration of ethyl 5-methyl-2-furancarboxylate (1) and 5-methyl-2-furonitrile (5) with a mixture of nitric and sulfuric acids are presented. Reaction of ester 1 in …
Number of citations: 4 link.springer.com
SA Karasiewicz - Journal of the American Chemical Society, 1932 - ACS Publications
… The resulting nitrile contains approximately 85% of 5-methyl-2-furonitrile and 15% of-furfuryl cyanide. 5-Methylfurfuryl chloride was synthesized and was found to react normally with …
Number of citations: 1 pubs.acs.org
EW Scott, JR Johnson - Journal of the American Chemical Society, 1932 - ACS Publications
… 5-methyl-2-furonitrile, by the dehydration of 5-methylfurfuraldoxime. A comparison of the physical properties of 5-methyl-2-furonitrile … approximately 85% 5-methyl-2-furonitrile and 15% -…
Number of citations: 32 pubs.acs.org
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
… was obtained also as the result of an interesting rearrangement, which occurs in the reaction between potassium cyanide and furfuryl chloride; hydrolysis of the 5-methyl-2-furonitrile …
Number of citations: 0 link.springer.com
Н Салдабол, B Славинская, Ю Попeлис… - Chemistry of …, 2012 - osi131.osi.lv
АЗОТНОЙ И СЕРНОЙ КИСЛОТ 5-метил-2-фуранкарбоновой кислоты (1) и 5-мeтил-2-ф Page 1 ХИМИЯ ГЕТЕРОЦИКЛИЧЕСКИХ СОЕДИНЕНИЙ . —2000. — Ne 2. — С .168-170 …
Number of citations: 3 osi131.osi.lv
E Sherman, ED Amstutz - Journal of the American Chemical …, 1950 - ACS Publications
… tained a mixture of nitriles3 reported4to consist of approximately 85% of 5-methyl-2-furonitrile and 15% of 2-furylacetonitrile. Under comparable conditions, 3-thenyl bromide has been …
Number of citations: 66 pubs.acs.org
J Lee, K Caster, T Maddaleno… - … Journal of Chemical …, 2020 - Wiley Online Library
… exit channels that proceed through either H elimination to form 5-methyl-2-furonitrile (P1), 5-methyl-3-… The formation of 5-methyl-2-furonitrile (P1) is the highest energy product of the H-…
Number of citations: 1 onlinelibrary.wiley.com
M Janda, J Šrogl, E Körblová… - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
… Distillation of the residue afforded 9'1 g (78) of I, bp 75-78C/2 kPa, which, according to gas-liquid chromatography, contained only 2% of 5-methyl-2-furonitrile. …
Number of citations: 4 cccc.uochb.cas.cz
OE Yokley - 1954 - search.proquest.com
… rearrangement (43) that 2^-furfuryl chloride and sodium cyanide yield not the expected l^-furfuryl nitrile but 5-methyl-2-furonitrile. In this case, there is apparently double allylic …
Number of citations: 0 search.proquest.com
H Gilman, R Burtner - Iowa State Coll. J, 1932
Number of citations: 1

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